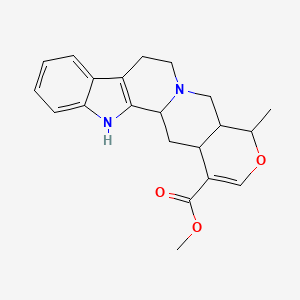

Ajmalicine

Description

Properties

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XJTZBENFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904151 | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-04-5 | |

| Record name | Ajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raubasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raubasine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ajmalicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAUBASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ajmalicine Biosynthesis Pathway in Catharanthus roseus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ajmalicine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound, a monoterpenoid indole alkaloid (MIA), is a valuable pharmaceutical compound primarily used for its antihypertensive properties. Understanding its intricate biosynthetic pathway is crucial for developing metabolic engineering strategies to enhance its production and for the discovery of novel therapeutic agents. This document details the enzymatic steps, key intermediates, regulatory networks, and provides a compilation of quantitative data and detailed experimental protocols for researchers in the field.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process involving the convergence of the indole and terpenoid pathways, occurring in distinct subcellular compartments and cell types. The pathway can be broadly divided into three main stages: the formation of the indole precursor tryptamine, the synthesis of the terpenoid precursor secologanin, and their condensation followed by a series of downstream modifications.

The Indole Pathway: Synthesis of Tryptamine

The indole component of this compound is derived from the amino acid tryptophan.

-

Step 1: Decarboxylation of Tryptophan. The initial committed step in this branch is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[1]

The Terpenoid Pathway: Synthesis of Secologanin

The iridoid glucoside secologanin is synthesized via the methylerythritol 4-phosphate (MEP) pathway.

-

Step 1: Geraniol Synthesis. The MEP pathway provides the precursor geraniol.

-

Step 2: Hydroxylation of Geraniol. Geraniol is hydroxylated to 10-hydroxygeraniol by geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase.

-

Step 3: Oxidation of 10-Hydroxygeraniol. The alcohol is then oxidized to 10-oxogeraniol by 10-hydroxygeraniol oxidoreductase (10HGO) .

-

Step 4: Formation of Secologanin. A series of subsequent enzymatic reactions, including the action of secologanin synthase (SLS) , leads to the formation of secologanin.

Condensation and Downstream Modifications

-

Step 1: Formation of Strictosidine. The crucial condensation reaction between tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , yielding the central MIA precursor, strictosidine.[2][3] This stereospecific reaction is a key control point in the pathway.

-

Step 2: Deglycosylation of Strictosidine. Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating the unstable aglycone.

-

Step 3: Formation of Cathenamine and this compound. The strictosidine aglycone is a highly reactive intermediate that can be converted to cathenamine. Cathenamine is then reduced to form this compound.

The overall biosynthetic pathway is depicted in the following diagram:

Caption: The biosynthetic pathway of this compound in Catharanthus roseus.

Quantitative Data on the this compound Biosynthesis Pathway

This section presents a summary of the available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The kinetic properties of key enzymes in the pathway have been characterized, providing insights into their catalytic efficiency and substrate affinities.

| Enzyme | Substrate(s) | Km | Vmax | Source(s) |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10-5 M | Not specified | [1] |

| Strictosidine Synthase (STR) | Tryptamine | 9 µM | 300-400 nkat/mg | [4] |

| Strictosidine Synthase (STR) | Secologanin | 0.46 mM | Not specified | [2] |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Not specified | [3] |

| Strictosidine Synthase (STR) | Secologanin | 3.4 mM | Not specified | [3] |

Metabolite Concentrations in Catharanthus roseus

The concentrations of this compound and its precursors can vary significantly depending on the plant tissue, developmental stage, and culture conditions.

| Metabolite | Tissue/Culture Condition | Concentration Range | Source(s) |

| Tryptamine | Hairy root cultures | Detected, not quantified | [5] |

| Secologanin | Hairy root cultures | Detected, not quantified | [5] |

| Strictosidine | Transgenic cell cultures (STR overexpression) | >200 mg/L (total TIAs) | [6][7] |

| This compound | Hairy root cultures | up to 3.8 mg/g DW | |

| This compound | Methyl jasmonate-elicited cell cultures | up to 10.2 mg/L |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of pathway genes and the influence of signaling molecules.

Transcriptional Regulation by Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of MIA biosynthesis. The signaling cascade involves a series of transcription factors that ultimately activate the expression of biosynthetic genes.

A simplified model of the jasmonate signaling pathway leading to the activation of this compound biosynthesis genes is as follows:

-

JA-Ile Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).

-

JAZ Repressor Degradation: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation via the 26S proteasome.[8][9]

-

Activation of CrMYC2: The degradation of JAZ proteins releases the transcription factor CrMYC2 , a basic helix-loop-helix (bHLH) protein, from repression.[10][11][12]

-

Activation of ORCA Transcription Factors: Activated CrMYC2 binds to the promoters of the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) genes (e.g., ORCA2, ORCA3) and activates their transcription.[10][11][13]

-

Activation of Biosynthetic Genes: The ORCA transcription factors, in turn, bind to the promoters of key biosynthetic genes, such as TDC and STR, leading to their increased expression and enhanced this compound production.[14]

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the this compound biosynthesis pathway.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted from published methods for the determination of TDC activity.[15][16]

1. Enzyme Extraction: a. Homogenize frozen C. roseus tissue (e.g., seedlings, cell cultures) in extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM EDTA, 5 mM DTT, 10% glycerol, and 1% PVPP). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction: a. Prepare the reaction mixture containing:

- 100 µL of crude enzyme extract

- 50 mM Tris-HCl buffer (pH 8.5)

- 1 mM L-tryptophan

- 0.1 mM Pyridoxal-5'-phosphate (PLP) b. Incubate the reaction mixture at 37°C for 1 hour. c. Stop the reaction by adding an equal volume of 0.1 M HCl.

3. Tryptamine Quantification by HPLC: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Analyze the supernatant by reverse-phase HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm). c. Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). d. Quantify tryptamine by comparing the peak area to a standard curve of authentic tryptamine.

Strictosidine Synthase (STR) Enzyme Assay

This protocol is based on established methods for measuring STR activity.[17]

1. Enzyme Extraction: a. Follow the same procedure as for TDC extraction (Section 4.1.1).

2. Assay Reaction: a. Prepare the reaction mixture containing:

- 100 µL of crude enzyme extract

- 100 mM phosphate buffer (pH 6.5)

- 2 mM tryptamine

- 2 mM secologanin b. Incubate the reaction mixture at 30°C for 30 minutes. c. Stop the reaction by adding an equal volume of methanol.

3. Strictosidine Quantification by HPLC: a. Centrifuge the stopped reaction mixture. b. Analyze the supernatant by reverse-phase HPLC with UV detection at 226 nm. c. Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid). d. Quantify strictosidine based on a standard curve.

Quantification of this compound and Precursors by HPLC-MS

This protocol outlines a general method for the simultaneous analysis of this compound and its precursors.[18][19][20]

1. Sample Extraction: a. Homogenize freeze-dried C. roseus tissue in methanol. b. Sonicate the mixture for 30 minutes and then centrifuge. c. Collect the supernatant and dry it under vacuum. d. Re-dissolve the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC-MS Analysis: a. HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer. b. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid d. Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds with increasing hydrophobicity. e. Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. f. Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of tryptamine, secologanin, strictosidine, and this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a framework for analyzing the expression of this compound biosynthesis genes.[21][22][23]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from C. roseus tissue using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare the qPCR reaction mixture containing:

- cDNA template

- Gene-specific forward and reverse primers (see table below for examples)

- SYBR Green master mix b. Primer Design: Design primers to amplify a product of 100-200 bp.

| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |

| TDC | GCTTCAGGAAGAGTTGGAGAGG | TCATCAATGCCACCAGTAGTCC |

| STR | GCTGCTGCTATTGCTGCTTT | GTAGGATCCATGGTTGCTTTCA |

| Actin (Reference) | GGTGGTTCCATTCTTGCTTCC | GAGGAAGAGCATTCCCCTCGT |

c. Cycling Conditions:

- Initial denaturation: 95°C for 10 min

- 40 cycles of:

- Denaturation: 95°C for 15 sec

- Annealing/Extension: 60°C for 1 min d. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis: a. Use the comparative CT (ΔΔCT) method to calculate the relative expression of the target genes, normalized to a reference gene (e.g., Actin).

References

- 1. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The basic helix-loop-helix transcription factor CrMYC2 controls the jasmonate-responsive expression of the ORCA genes that regulate alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. researchgate.net [researchgate.net]

- 13. The ORCA2 transcription factor plays a key role in regulation of the terpenoid indole alkaloid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The jasmonate-inducible AP2/ERF-domain transcription factor ORCA3 activates gene expression via interaction with a jasmonate-responsive promoter element: Jasmonate-responsive transcription factor ORCA3 (2001) | Leslie van der Fits | 219 Citations [scispace.com]

- 15. Assay of tryptophan decarboxylase from Catharanthus roseus plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] A simple and rapid HPLC-DAD method for simultaneously monitoring the accumulation of alkaloids and precursors in different parts and different developmental stages of Catharanthus roseus plants. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of the expression pattern of TIAs pathway genes in response to tryptophan amino acid treatment and drought stress in Catharanthus roseus | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

Ajmalicine's Antagonism of the Alpha-1 Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine and epinephrine, and play a pivotal role in the regulation of sympathetic nervous system activity. Three distinct subtypes of the α1-AR have been identified: α1A, α1B, and α1D. These subtypes are expressed in various tissues and mediate a range of physiological responses, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other organs.

The primary signaling mechanism for all α1-AR subtypes involves their coupling to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).

The Molecular Mechanism of Ajmalicine at the Alpha-1 Adrenergic Receptor

This compound functions as an antagonist at α1-adrenergic receptors. This means that it binds to the receptor but does not elicit the conformational changes necessary for receptor activation and the subsequent initiation of the downstream signaling cascade. By occupying the binding site, this compound competitively inhibits the binding of endogenous agonists like norepinephrine, thereby preventing their physiological effects. The primary consequence of this antagonism in the vasculature is the inhibition of vasoconstriction, leading to vasodilation and a potential reduction in blood pressure.

Downstream Signaling Pathway of Alpha-1 Adrenergic Receptors

The canonical signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. This compound, as an antagonist, blocks the initiation of this cascade.

Quantitative Analysis of this compound's Interaction with Alpha-1 Adrenergic Receptors

A thorough characterization of an antagonist like this compound requires quantitative data on its binding affinity and functional potency. The following tables outline the key parameters that need to be determined experimentally.

Binding Affinity Data

Binding affinity is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand (this compound) for a receptor. A lower Ki value indicates a higher binding affinity. The IC50 value, the concentration of the competing ligand that displaces 50% of the radioligand, is experimentally determined and used to calculate the Ki.

Table 1: this compound Binding Affinity at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | This compound Ki (nM) | This compound IC50 (nM) | Reference |

|---|---|---|---|---|

| α1A | [³H]-Prazosin | Data not available | Data not available | |

| α1B | [³H]-Prazosin | Data not available | Data not available |

| α1D | [³H]-Prazosin | Data not available | Data not available | |

Functional Antagonist Potency Data

The functional potency of an antagonist is determined by its ability to inhibit the response to an agonist in a functional assay, such as a tissue bath experiment measuring smooth muscle contraction. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.

Table 2: Functional Antagonist Potency of this compound at Alpha-1 Adrenergic Receptors

| Tissue/Cell Line | Agonist | This compound pA2 | Schild Slope | Reference |

|---|---|---|---|---|

| Rat Aorta | Norepinephrine | Data not available | Data not available | |

| Rabbit Aorta | Phenylephrine | Data not available | Data not available |

| Human Prostate | Norepinephrine | Data not available | Data not available | |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the binding affinity and functional antagonist potency of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for the α1-adrenergic receptor subtypes using the radiolabeled antagonist [³H]-prazosin.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [³H]-prazosin (typically at a concentration close to its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for determining total binding (only [³H]-prazosin) and non-specific binding ( [³H]-prazosin in the presence of a high concentration of an unlabeled α1-AR antagonist, such as phentolamine).

-

Add the prepared cell membranes to each tube to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Vasoconstriction in Isolated Aortic Rings

This protocol describes a functional assay to determine the pA2 value of this compound by measuring its ability to antagonize norepinephrine-induced contraction in isolated rat aortic rings.

Detailed Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Carefully remove adhering connective tissue and cut the aorta into rings of approximately 2-3 mm in width.

-

-

Organ Bath Setup:

-

Mount the aortic rings between two stainless steel hooks in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension to the aortic rings and allow them to equilibrate for a defined period (e.g., 60-90 minutes).

-

-

Experimental Procedure:

-

After equilibration, obtain a reference contraction by adding a high concentration of potassium chloride (KCl).

-

Wash the tissues and allow them to return to baseline tension.

-

Generate a cumulative concentration-response curve for the α1-AR agonist norepinephrine.

-

Wash the tissues and allow them to recover.

-

Incubate the tissues with a single concentration of this compound for a predetermined time to allow for equilibrium.

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

Repeat this procedure with several different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift of the norepinephrine concentration-response curve caused by each concentration of this compound.

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value. The slope of the regression line should be close to unity for competitive antagonism.

-

Conclusion

This compound is an established antagonist of the alpha-1 adrenergic receptor, a key component of the sympathetic nervous system. Its mechanism of action involves the competitive blockade of norepinephrine and epinephrine binding, leading to the inhibition of the Gq/11-mediated signaling cascade and subsequent physiological responses such as smooth muscle contraction. While the qualitative antagonistic action of this compound is known, this technical guide highlights the absence of specific quantitative data regarding its binding affinity for the α1-AR subtypes and its functional antagonist potency. The detailed experimental protocols provided herein offer a clear path for researchers to determine these critical pharmacological parameters, which are essential for a comprehensive understanding of this compound's mechanism of action and for its potential development as a therapeutic agent.

References

A Technical Guide to the Pharmacological Properties of Ajmalicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid predominantly isolated from plants of the Rauvolfia and Catharanthus genera.[1][2] It is recognized for its therapeutic applications as an antihypertensive and cerebral vasodilator.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and drug development efforts.

Mechanism of Action

The primary pharmacological activity of this compound stems from its potent and selective antagonism of α1-adrenergic receptors .[1][4] Structurally related to yohimbine, this compound exhibits preferential binding to α1-adrenoceptors over α2-adrenoceptors, which underlies its vasodilatory and hypotensive effects.[5][6]

Adrenergic Receptor Antagonism

This compound acts as a competitive antagonist at postsynaptic α1-adrenergic receptors on vascular smooth muscle.[6][7] By blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7]

Other Receptor Interactions

In addition to its primary target, this compound has been identified as a reversible, non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[4][5]

-

Nicotinic Receptor Inhibition: this compound demonstrates inhibitory effects on nAChRs with a reported IC50 value in the micromolar range.[4][6] The physiological relevance of this activity requires further investigation.

-

CYP2D6 Inhibition: this compound is a very strong, reversible inhibitor of CYP2D6, a critical enzyme in the metabolism of numerous drugs.[5] This property highlights a significant potential for drug-drug interactions.

Pharmacological Effects

The pharmacological profile of this compound is dominated by its effects on the cardiovascular and central nervous systems.

-

Antihypertensive Effect: The most well-documented effect is its ability to lower high blood pressure.[1][5] This is a direct consequence of α1-adrenoceptor blockade, leading to peripheral vasodilation.[7]

-

Cerebral Blood Flow Enhancement: this compound is utilized in the management of circulatory disorders due to its capacity to increase cerebral blood flow, which may improve oxygen delivery to the brain.[3][8]

-

Sedative and Central Depressant Activity: Some studies report sedative and central nervous system depressant activities, although the precise mechanisms are not fully elucidated.[4][8]

-

Neuroprotective Potential: Research has explored this compound as a multi-target agent for neurodegenerative conditions like Alzheimer's disease, citing its potential to inhibit cholinesterases and amyloid-beta aggregation in vitro.[9][10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding and Enzyme Inhibition Data

| Parameter | Target | Value | Species/System | Reference(s) |

| Binding Affinity (pA2) | α1-Adrenoceptor (vs. Noradrenaline) | 6.57 | Rat | [6][11] |

| Binding Affinity (pA2) | α2-Adrenoceptor (vs. Clonidine) | 6.2 | Rat | [6][11] |

| IC50 | Nicotinic Acetylcholine Receptor | 72.3 µM | - | [4][6][11] |

| IC50 | Cytochrome P450 2D6 (CYP2D6) | 0.0023 µM (2.3 nM) | Human Liver Microsomes | [5] |

Table 2: In Vivo Efficacy Data

| Effect | Model | Dosage | Route of Administration | Reference(s) |

| Antihypertensive | Pithed Rat (Noradrenaline-induced pressor response) | 0.5 - 4 mg/kg | Intravenous | [11] |

Signaling Pathway

This compound exerts its primary effect by blocking the α1-adrenergic signaling cascade. When an agonist (e.g., norepinephrine) binds to the α1-receptor, it activates a Gq protein. This initiates a cascade involving Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin (CaM), which activates Myosin Light Chain Kinase (MLCK), leading to phosphorylation of myosin light chains, smooth muscle contraction, and vasoconstriction. This compound blocks this pathway at the initial receptor level.

Caption: α1-Adrenergic signaling pathway and antagonism by this compound.

Pharmacokinetics (ADME)

Comprehensive experimental pharmacokinetic data for this compound in humans or preclinical models is limited in the public domain. However, computational predictions and data from structurally similar alkaloids provide some insights.

-

Absorption & Distribution: In silico ADMET predictions suggest that this compound adheres to Lipinski's rule of five and possesses characteristics favorable for crossing the blood-brain barrier.[9]

-

Metabolism: this compound is a potent inhibitor of the human CYP2D6 enzyme.[5] The metabolism of the related alkaloid, Ajmaline, is known to be extensive, involving hydroxylation, O-methylation, oxidation, and N-oxidation, and is also linked to the polymorphic CYP2D6 enzyme.[1] This suggests that this compound's metabolism could be complex and subject to genetic variability.

-

Excretion: Ajmaline and its metabolites are primarily excreted as conjugates in the urine.[1] It is plausible that this compound follows a similar excretory path.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Protocol: In Vitro Vasodilation Assay (Isolated Rat Aorta)

This protocol assesses the vasodilatory effect of this compound on isolated arterial rings.

-

Tissue Preparation:

-

Sacrifice a male Wistar or Sprague-Dawley rat (250-300g) via an approved euthanasia method.

-

Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer (Composition in mM: NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5).

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

-

-

Mounting:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer linked to a data acquisition system.

-

-

Equilibration and Viability Check:

-

Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce contraction with 70 mM KCl to check tissue viability. After washing, assess the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (1 µM). A relaxation of >80% indicates intact endothelium.

-

-

Assay Procedure:

-

Pre-contract the aortic rings to a stable plateau with an α1-agonist, typically phenylephrine (1 µM).

-

Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

Caption: Experimental workflow for the in vitro vasodilation assay.

Protocol: Competition Radioligand Binding Assay (α1-Adrenoceptor)

This assay determines the binding affinity (Ki) of this compound for α1-adrenoceptors.

-

Membrane Preparation:

-

Homogenize tissue rich in α1-adrenoceptors (e.g., rat cerebral cortex or heart) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable α1-selective radioligand (e.g., [3H]-Prazosin, at a concentration close to its Kd), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, include tubes where a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine) is added instead of this compound.

-

To determine total binding, include tubes with only the radioligand and membranes.

-

Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: CYP2D6 Inhibition Assay (Human Liver Microsomes)

This protocol determines the inhibitory potential (IC50) of this compound on CYP2D6 activity.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO).

-

Prepare a solution of pooled human liver microsomes (HLM) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a solution of the CYP2D6 probe substrate (e.g., Dextromethorphan) and an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate serial dilutions of this compound with HLM in phosphate buffer at 37°C for a short period (e.g., 10 minutes).

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Calculate the percentage of CYP2D6 activity remaining at each this compound concentration relative to a vehicle control.

-

Plot the percentage of activity against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Conclusion

This compound is a pharmacologically active indole alkaloid with a well-defined mechanism as a selective α1-adrenergic receptor antagonist. Its established antihypertensive and cerebral vasodilatory properties make it a valuable therapeutic agent. The potent inhibition of CYP2D6 is a critical characteristic that must be considered in clinical use to avoid potential drug-drug interactions. The detailed protocols and pathway information provided in this guide serve as a resource for researchers in pharmacology and drug development to further explore the therapeutic potential and clinical applications of this compound and related compounds.

References

- 1. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 7. Improved accumulation of this compound and tetrahydroalstonine in Catharanthus cells expressing an ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interesjournals.org [interesjournals.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Biosynthesis of Ajmalicine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthesis of ajmalicine, a prominent terpenoid indole alkaloid (TIA). This compound, sourced from plants like Catharanthus roseus and Rauvolfia serpentina, is a crucial antihypertensive drug used in treating cardiovascular disorders and circulatory diseases.[1][2] This guide details the biosynthetic pathway, its complex regulation, quantitative production data, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex, highly compartmentalized process involving precursors from two major metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.[3] The shikimate pathway provides the indole precursor, tryptamine, while the MEP pathway supplies the terpenoid precursor, secologanin.[3][4]

The key steps are as follows:

-

Tryptamine Formation : The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan decarboxylase (TDC) to produce tryptamine.[4][5] This is considered a critical link between primary and secondary metabolism.[6]

-

Secologanin Formation : The MEP pathway generates geranyl diphosphate (GPP). A series of enzymatic reactions, including those catalyzed by Geraniol 10-hydroxylase (G10H) and Secologanin synthase (SLS) , convert GPP into the iridoid monoterpenoid, secologanin.[1][7]

-

Strictosidine Synthesis : In the plant cell vacuole, Strictosidine synthase (STR) catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form the central TIA precursor, strictosidine.[3][5][8] This glucoalkaloid's formation is a pivotal entry point for the synthesis of over 2,000 TIAs.[8]

-

Formation of this compound Precursors : Strictosidine is exported from the vacuole to the cytosol and subsequently deglycosylated by the nuclear-localized enzyme Strictosidine β-D-glucosidase (SGD) .[3][8] This creates a highly reactive aglycone, which rearranges into intermediates like 4,21-dehydrogeissoschizine and cathenamine.[5][8]

-

Final Conversion to this compound : A series of uncharacterized enzymatic steps, likely involving reductases, convert these intermediates into the heteroyohimbine-type alkaloid, this compound.[8]

References

- 1. Metabolic Regulation Analysis of this compound Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of ajmalicine on the human cytochrome P450 2D6 (CYP2D6) enzyme. This compound, a monoterpenoid indole alkaloid, is naturally found in plants of the Catharanthus and Rauvolfia genera.[1][2] The CYP2D6 enzyme is a critical component in human drug metabolism, responsible for the phase I metabolism of approximately 20-25% of clinically used drugs.[3][4][5] Due to its significant role, the inhibition of CYP2D6 can lead to clinically relevant drug-drug interactions (DDIs), potentially causing adverse effects from reduced drug clearance or therapeutic failure of prodrugs.[6] This document consolidates quantitative data, details experimental methodologies for assessing inhibition, and visualizes key concepts and workflows.

Quantitative Analysis of CYP2D6 Inhibition

Research has identified this compound as a potent inhibitor of CYP2D6. An in vitro study using human liver microsomes demonstrated its significant inhibitory activity. The key quantitative measure, the half-maximal inhibitory concentration (IC50), is summarized below. For context, the data for serpentine, another alkaloid isolated from the same plant extract, is also included.

| Compound | Parameter | Value | Units | Inhibition Type | Source |

| This compound | IC50 | 0.0023 | µM | Reversible | [7] |

| Serpentine | IC50 | 3.51 | µM | Mechanism-Based | [7] |

This data highlights this compound as a particularly strong inhibitor of CYP2D6 in vitro, with an IC50 value in the nanomolar range.

Mechanism of Inhibition

The mode of enzyme inhibition is a critical factor in predicting the clinical relevance of a DDI. Inhibition can be broadly categorized as reversible or irreversible (often mechanism-based).

-

Reversible Inhibition : The inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity. This is the case for this compound, which demonstrated reversible inhibition with no observed time-dependency.[7][8]

-

Mechanism-Based Inhibition (MBI) : The inhibitor is converted by the enzyme into a reactive metabolite, which then binds covalently to the enzyme, leading to irreversible inactivation.[6] In the study, serpentine, but not this compound, was identified as a mechanism-based inhibitor of CYP2D6, as evidenced by its time-, concentration-, and NADPH-dependent inhibition.[7][8]

The distinction is crucial; mechanism-based inhibitors can have more prolonged and potent clinical effects than reversible inhibitors because the restoration of enzyme activity requires the synthesis of new enzyme, a much slower process than inhibitor dissociation.

Experimental Protocols for CYP2D6 Inhibition Assay

The determination of this compound's inhibitory potential was achieved through a specific in vitro assay. Below is a detailed description of the protocol used in the cited study, followed by a generalized high-throughput screening protocol.

This protocol is based on the activity-guided isolation and testing of compounds from Catharanthus roseus.

-

Enzyme Source : Human liver microsomes (HLMs).

-

Substrate : [O-methyl-14C]Dextromethorphan, a well-established probe substrate for CYP2D6.[7]

-

Inhibitor : this compound, isolated from the methanol-soluble fraction of a water extract of Catharanthus roseus.[7]

-

Procedure :

-

A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for CYP activity), and potassium phosphate buffer.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated by adding the [O-methyl-14C]dextromethorphan substrate.

-

The mixture is incubated, typically at 37°C, for a specified period.

-

The reaction is terminated (quenched), often by adding a solvent like acetonitrile or perchloric acid.

-

The amount of the radiolabeled metabolite ([14C]dextrorphan) formed is quantified using a suitable method, such as liquid scintillation counting after separation by HPLC.

-

The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor), and the IC50 value is calculated from the resulting concentration-response curve.

-

Modern drug discovery often employs faster, high-throughput screening (HTS) methods, which can be fluorometric or based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

-

Enzyme Source : Recombinant human CYP2D6 enzymes (Supersomes) or pooled human liver microsomes (HLMs).[12][13]

-

Substrate : A fluorogenic probe like 3-[2-(N,N-diethylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) or a non-fluorogenic probe like dextromethorphan or bufuralol for LC-MS/MS analysis.[13][14]

-

Procedure :

-

Preparation : Assays are typically performed in 96-well or 384-well plates.[9] A buffer solution containing the CYP2D6 enzyme source is added to the wells.

-

Inhibitor Addition : A range of concentrations of the test compound (this compound) is added to the wells. A control (vehicle without inhibitor) is also included.

-

Pre-incubation (for MBI testing) : For testing time-dependent inhibition, the plate is pre-incubated at 37°C for a set time (e.g., 30 minutes) with a NADPH-generating system.[15] For direct inhibition, this step is omitted or performed without NADPH.[15][16]

-

Reaction Initiation : The reaction is started by adding the probe substrate.

-

Incubation : The plate is incubated at 37°C for a short period to ensure linear reaction kinetics.

-

Termination : The reaction is stopped. For fluorometric assays, a stopping reagent may not be needed as reads can be taken kinetically. For LC-MS/MS, a quenching solvent (e.g., cold acetonitrile) containing an internal standard is added.

-

Detection : The fluorescent signal is read using a plate reader, or the samples are analyzed by LC-MS/MS to quantify the metabolite.[12][17]

-

Data Analysis : The percentage of enzyme activity remaining at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

-

Broader Context and Implications

The potent inhibition of CYP2D6 by this compound carries significant implications for drug development and clinical practice.

-

Drug-Drug Interactions : Co-administration of this compound or herbal products containing it (e.g., from Rauvolfia serpentina) with drugs primarily cleared by CYP2D6 could lead to elevated plasma concentrations of those drugs, increasing the risk of toxicity.[18][19] This is particularly important for drugs with a narrow therapeutic index.

-

Natural Product Screening : This case underscores the necessity of screening natural products and their constituents for potential interactions with major drug-metabolizing enzymes like CYP2D6.[20] Many alkaloids have been shown to be high-affinity ligands for CYP2D6.[21]

-

Drug Development : For any new chemical entity, assessing its potential to inhibit CYP enzymes is a mandatory part of preclinical safety evaluation, as recommended by regulatory agencies like the FDA.[22]

Conclusion

This compound has been demonstrated to be a highly potent, reversible inhibitor of the CYP2D6 enzyme in vitro. Its nanomolar IC50 value places it among the strongest inhibitors identified from natural sources. This characteristic necessitates caution in the concomitant use of this compound-containing products with conventional medications that are CYP2D6 substrates. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other natural compounds, which is essential for ensuring drug safety and efficacy in an environment of increasing polypharmacy and herbal supplement use.

References

- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CYP2D6 - Wikipedia [en.wikipedia.org]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Cytochrome P450 2D6 (CYP2D6) inhibitory constituents of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resource.aminer.org [resource.aminer.org]

- 9. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput screening of inhibitory potential of nine cytochrome P450 enzymes in vitro using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 13. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lotus leaf alkaloid fraction can strongly inhibit CYP2D6 isoenzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of Ajmalicine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid predominantly isolated from plants of the Rauvolfia and Catharanthus genera.[1][2] Historically utilized for its antihypertensive properties, recent research has unveiled a broader spectrum of biological activities, suggesting its potential in treating a range of conditions from cardiovascular disorders to neurodegenerative diseases. This document provides a comprehensive technical overview of the pharmacodynamics, mechanisms of action, and therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the cardiovascular and central nervous systems. Its therapeutic effects are derived from its interaction with several key physiological receptors and enzymes.

Cardiovascular Effects

Antihypertensive Activity: The most well-characterized effect of this compound is its ability to lower blood pressure.[3] This is achieved primarily through the preferential antagonism of α1-adrenergic receptors.[4][5] By blocking these receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[5] This mechanism makes it a subject of interest for managing circulatory diseases and hypertension.[1][3]

Antiarrhythmic Activity (Ajmaline): It is critical to distinguish this compound from its structural relative, ajmaline, which is a potent Class Ia antiarrhythmic agent.[6] Ajmaline exerts its effects by blocking voltage-gated sodium channels, particularly Nav1.5, in cardiomyocytes.[6] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential and prolongs its duration, thereby depressing intraventricular conduction.[6][7] This mechanism is particularly effective for treating re-entrant ventricular arrhythmias.[7] While this compound is not primarily used as an antiarrhythmic, this activity within its broader alkaloid family is noteworthy.

Neuroprotective and CNS Effects

Multi-Target Activity in Alzheimer's Disease Models: Recent in vitro studies have highlighted the potential of this compound as a multi-target directed ligand for Alzheimer's disease (AD).[2][8] Its neuroprotective effects stem from the inhibition of several key enzymes and pathological processes implicated in AD progression:

-

β-Secretase (BACE-1) Inhibition: this compound has been shown to inhibit BACE-1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[2][8]

-

Anti-Amyloidogenic Effects: The compound can inhibit the aggregation of Aβ peptides, a central event in the formation of amyloid plaques.[2][8]

-

Cholinesterase Inhibition: this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. While experimental IC50 values are not specified in the literature reviewed, its inhibitory action is established.[7][8]

-

Neuroprotection Against Oxidative Stress: It has demonstrated significant protective effects in PC12 cells against cytotoxicity induced by both Aβ42 and hydrogen peroxide (H₂O₂).[2][8]

Other CNS Activities: this compound is also known to be a non-competitive inhibitor of nicotine receptors and possesses general central nervous system depressant and sedative properties.[3][4]

Quantitative Biological Activity Data

The following tables summarize the key quantitative data available for this compound and its related activities from in vitro and in vivo studies.

Table 1: Cardiovascular and Receptor Activity

| Target/Activity | Compound | Value/Metric | Species/System | Reference(s) |

| α1-Adrenoceptor | This compound | Preferential Antagonist | Rat (in vivo) | [6] |

| Nicotine Receptor | This compound | IC50: 72.3 μM | Not Specified | [4] |

| Antiarrhythmic Effect | Ajmaline | Effective Dose: 1-2 mg/kg (i.v.) | Rat (in vivo) |

Note: Specific experimental Kᵢ or IC₅₀ values for this compound's antagonism at α1-adrenoceptors were not found in the reviewed literature, though its preferential antagonist activity is well-documented.[4][5][6]

Table 2: Neuroprotective and Enzyme Inhibition Activity

| Target/Activity | Compound | Value/Metric | Concentration | System | Reference(s) |

| BACE-1 Inhibition | This compound | 69% Inhibition | 50 μM | In Vitro Enzyme Assay | [8] |

| Aβ₄₂ Aggregation Inhibition | This compound | 56% Inhibition | Not Specified | In Vitro ThT Assay | [2][8] |

| Acetylcholinesterase (AChE) | This compound | 90% Inhibition | 50 μM | In Vitro Enzyme Assay | [8] |

| Butyrylcholinesterase (BuChE) | This compound | Inhibition noted | Not Specified | In Vitro Enzyme Assay | [2][8] |

| Neuroprotection vs. Aβ₄₂ | This compound | 92% Protection | Not Specified | PC12 Cells | [2][8] |

| Neuroprotection vs. H₂O₂ | This compound | 93% Protection | Not Specified | PC12 Cells | [2][8] |

Note: While this compound's inhibitory activity against AChE and BuChE is confirmed, specific IC₅₀ values were not reported in the primary literature reviewed, which did report that Reserpine (IC₅₀ 1.7 μM for AChE, 2.8 μM for BuChE) is a more potent inhibitor.[2][8]

Signaling Pathways and Experimental Workflows

Visualizations of key molecular pathways and experimental designs provide a clearer understanding of this compound's function and evaluation.

Caption: this compound's antihypertensive mechanism via α1-adrenergic receptor blockade.

Caption: Multi-target neuroprotective mechanisms of this compound in Alzheimer's models.

Caption: Experimental workflow for in vitro neuroprotection assays.

Caption: Mechanism of action for the related antiarrhythmic compound Ajmaline.

Therapeutic Potential

The diverse biological activities of this compound suggest its potential application in several therapeutic areas.

-

Hypertension and Circulatory Disorders: Its primary application is in the management of high blood pressure and improving cerebral blood flow, leveraging its α1-adrenergic antagonist properties.

-

Neurodegenerative Diseases: this compound's multi-target profile against key pathological drivers of Alzheimer's disease—including BACE-1, amyloid aggregation, and cholinergic degradation—positions it as a promising candidate for further investigation as a disease-modifying therapy. Its ability to protect neurons from oxidative stress further enhances this potential.[2][8]

-

Cardiac Arrhythmias: While this compound itself is not a primary antiarrhythmic, the potent sodium channel blocking activity of the closely related alkaloid, ajmaline, highlights the therapeutic potential of this structural class in cardiology.[6][7]

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of this compound's biological activity.

Protocol: BACE-1 Inhibition FRET Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure BACE-1 enzymatic activity.

-

Reagent Preparation:

-

Thaw recombinant human BACE-1 enzyme, BACE-1 FRET peptide substrate, and assay buffer. Keep enzyme on ice.

-

Prepare a master mixture containing assay buffer and the FRET substrate.

-

Prepare serial dilutions of the test inhibitor (this compound) in a solution compatible with the assay buffer.

-

-

Assay Procedure:

-

Dispense 70 µL of the master mixture into the wells of a black 96-well microplate.

-

Add 10 µL of the inhibitor solution to "Test Inhibitor" wells. Add 10 µL of vehicle to "Positive Control" and "Blank" wells.

-

To initiate the reaction, add 20 µL of diluted BACE-1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.

-

-

Data Acquisition:

-

Immediately read the plate on a microplate reader capable of kinetic fluorescence measurement (e.g., Excitation: 320 nm, Emission: 405 nm).

-

Continue reading for a set period (e.g., 20-60 minutes) at room temperature, protected from light.

-

-

Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve over time).

-

Determine the percentage of inhibition by comparing the rate in the presence of the inhibitor to the rate of the positive control.

-

Calculate the IC₅₀ value from a dose-response curve.

-

Protocol: Amyloid-Beta Aggregation (Thioflavin T Assay)

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT) upon binding to β-sheet structures.

-

Reagent Preparation:

-

Prepare a stock solution of ThT (e.g., 8 mg in 10 mL of phosphate buffer, pH 7.0) and filter through a 0.2µm filter.

-

On the day of use, dilute the ThT stock to a working solution.

-

Reconstitute synthetic Aβ₄₂ peptide and, if necessary, perform size exclusion chromatography to ensure a monomeric starting population.

-

-

Assay Procedure:

-

In a black 96-well plate, combine the Aβ₄₂ peptide solution with either the test compound (this compound) or vehicle control.

-

Incubate the plate at 37°C with shaking to promote aggregation.

-

At specified time points, withdraw aliquots and mix with the ThT working solution.

-

-

Data Acquisition:

-

Measure fluorescence intensity using a microplate reader (e.g., Excitation: ~440 nm, Emission: ~482 nm).

-

-

Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Calculate the percentage of aggregation inhibition by comparing the final fluorescence plateau of the test compound to the vehicle control.

-

Protocol: In Vitro Neuroprotection (PC12 Cell Viability MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.

-

Cell Culture and Plating:

-

Culture PC12 cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 1-2 hours).

-

Introduce the toxic insult by adding a solution of H₂O₂ or pre-aggregated Aβ₄₂ peptide to the wells.

-

Incubate the cells for 24 hours.

-

-

MTT Assay:

-

Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the optical density at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Conclusion and Future Directions

This compound is a versatile alkaloid with well-established antihypertensive effects and significant, newly emerging therapeutic potential in the field of neurodegeneration. Its ability to act on multiple targets within the complex pathology of Alzheimer's disease makes it a compelling lead compound for drug development. Future research should focus on obtaining precise quantitative data (Kᵢ, IC₅₀) for its primary targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its neuroprotective efficacy and further explore its cardiovascular benefits. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers aiming to advance the study of this promising natural product.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selectivity of raubasine stereoisomers for alpha 1- and alpha 2-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and its Analogues Against AChE and BuChE for the Management of Alzheimer's Disease: An In-silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Ajmalicine: A Technical Guide on its Role in Traditional and Modern Medicine

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary:

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a significant history in traditional medicine, particularly within the Ayurvedic system. Primarily isolated from plant species of the Apocynaceae family, such as Rauvolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle), this compound has been traditionally utilized for its antihypertensive and circulatory benefits.[1][2][3][4] Modern pharmacological research has elucidated its primary mechanism of action as a selective α1-adrenergic receptor antagonist, providing a scientific basis for its traditional use in managing high blood pressure.[5][6][7] Furthermore, ongoing studies are exploring its potential in neuropharmacology and as a multi-target agent for complex diseases. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical roots, pharmacological profile, underlying signaling pathways, and the key experimental methodologies essential for its study. Quantitative data, detailed protocols, and pathway visualizations are presented to support advanced research and drug development initiatives.

Introduction

This compound (C₂₁H₂₄N₂O₃, Molar Mass: 352.4 g/mol ) is a stereoisomer of yohimbine and a prominent member of the Rauvolfia alkaloids.[8] Its complex pentacyclic structure is characteristic of the terpenoid indole alkaloids (TIAs), a class of secondary metabolites renowned for their diverse and potent biological activities. The primary botanical sources, Rauvolfia serpentina and Catharanthus roseus, are cornerstones of traditional herbal medicine systems, valued for containing a wide array of bioactive alkaloids, including this compound, reserpine, and serpentine.[2][8] this compound's established role as a vasodilator and antihypertensive agent has made it a subject of significant interest, bridging the gap between traditional knowledge and modern pharmacology.[6][9]

Role in Traditional Medicine Systems

The use of this compound is intrinsically linked to the traditional applications of the plants from which it is derived.

-

Ayurvedic Medicine: In Ayurveda, the root of Rauvolfia serpentina, known as "Sarpagandha," has been used for centuries.[1][3] Its documented use dates back to 1000 BC for a variety of ailments, most notably for its calming effects on the mind (insanity, anxiety) and its ability to treat hypertension.[1][2] The traditional preparation involves using the dried root powder. The plant's efficacy in treating high blood pressure, a cornerstone of its traditional use, is now largely attributed to its alkaloid content, including this compound and reserpine.[3]

-

Other Traditional Systems: While most prominent in Ayurveda, other traditional practices in Southeast Asia have also employed R. serpentina and C. roseus for conditions ranging from fever and intestinal infections to snakebites.[1][10] this compound's broad application in circulatory diseases, especially in relieving obstructions of cerebral blood flow, is a recognized therapeutic property.[8] It is important to note that traditional practices utilize the whole plant or its crude extracts, implying a therapeutic effect derived from a synergistic combination of multiple alkaloids, not just this compound in isolation.

Pharmacological Profile

Mechanism of Action

The primary and most well-characterized mechanism of action for this compound is its selective antagonism of α1-adrenergic receptors .[5][7] These receptors are located on the smooth muscle of blood vessels and, when activated by catecholamines (e.g., norepinephrine), cause vasoconstriction, leading to an increase in blood pressure. By blocking these receptors, this compound prevents vasoconstriction, resulting in vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[2]

Additionally, this compound has been identified as a reversible but non-competitive inhibitor of nicotine receptors , although at a significantly lower potency than its adrenergic effects.[5] This interaction may contribute to its complex neuropharmacological profile.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound and related compounds, providing a comparative basis for its potency and activity. Data on specific parameters like LD50 and oral bioavailability for this compound are limited in publicly available literature, representing a knowledge gap for future research.

| Parameter | Target/Test System | Value | Species | Notes | Reference(s) |

| IC₅₀ | Nicotine Receptor | 72.3 μM | - | Reversible, non-competitive full inhibitor. | [5] |

| Kᵢ | Cytochrome P450 2D6 (CYP2D6) | 3.3 nM (pKi = 8.48) | Human | Potent inhibitor; relevant for drug-drug interactions. | [11] |

| Kᵢ (comparative) | α₁D-Adrenergic Receptor | 118 ± 12 nM | Human | Data for Corynantheidine (structurally related). | [12] |

| Kᵢ (comparative) | α₂-Adrenergic Receptors | ~1 nM - 10 nM | Various | Data for Yohimbine (stereoisomer). | [13][14] |

| LD₅₀ | Oral | Data Not Available | - | Toxicity is generally inferred from the source plants, which can have significant side effects. | [15][16] |

| Bioavailability | Oral | Data Not Available | - | Generally, plant alkaloids have low to moderate oral bioavailability. | [17][18][19] |

Key Signaling & Biosynthetic Pathways

Adrenergic Signaling Pathway Inhibition

This compound exerts its primary therapeutic effect by intervening in the G-protein coupled receptor (GPCR) signaling cascade initiated by norepinephrine at the α1-adrenoceptor. The diagram below illustrates this inhibitory action.

References

- 1. Role of rauwolfia serpentina in the management of hypertension [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. mitwellness.com [mitwellness.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CHEBI:2524) [ebi.ac.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]